molecular formula C11H9N5S B2818158 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 896837-03-9

4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2818158
CAS No.: 896837-03-9
M. Wt: 243.29
InChI Key: XPUBIZGPHKHYIM-UHFFFAOYSA-N
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Description

4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused with a quinoline moiety, which contributes to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

While the specific mechanism of action for “4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” is not mentioned, it’s known that 1,2,4-triazole derivatives exhibit a wide range of biological activities . They have shown anticancer, anti-inflammatory, and antifungal activities .

Safety and Hazards

Specific safety and hazard information for “4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” is not available in the retrieved papers. For safety and hazard information, it’s recommended to refer to material safety data sheets (MSDS) provided by the manufacturer or chemical databases .

Future Directions

The future directions for “4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities and potential applications as therapeutic agents . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylquinoline with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. This method yields the desired triazole derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation, for instance, has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkylating agents like methyl iodide or ethyl bromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, disulfides, and sulfoxides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(quinolin-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(quinolin-4-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol exhibits superior biological activity, particularly in antimicrobial and anticancer applications. Its unique quinoline moiety enhances its ability to interact with biological targets, making it a more potent compound in various therapeutic applications .

Properties

IUPAC Name

4-amino-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5S/c12-16-10(14-15-11(16)17)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUBIZGPHKHYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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